1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid
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Overview
Description
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid is a heterocyclic compound that features both benzothiazole and pyrazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzenethiol with α-haloketones to form the benzothiazole ring, followed by cyclization with hydrazine derivatives to introduce the pyrazole moiety . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid undergoes various chemical reactions, including:
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes or oxidative stress pathways, thereby exerting its therapeutic effects . Molecular docking studies have shown strong binding interactions with various biological targets, suggesting its potential as a drug candidate .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives: These compounds have shown anti-Parkinsonian activity.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
N-(6-chlorobenzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Exhibits significant pharmacological activities.
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid stands out due to its unique combination of benzothiazole and pyrazole rings, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H9N3O2S |
---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c1-7-8(11(16)17)6-15(14-7)12-13-9-4-2-3-5-10(9)18-12/h2-6H,1H3,(H,16,17) |
InChI Key |
RRHZXUSSWNZKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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